molecular formula MgMoO4 B1172624 Quinomycin CAS No. 11113-76-1

Quinomycin

Cat. No.: B1172624
CAS No.: 11113-76-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinomycin involves complex organic reactions. One of the notable synthetic routes includes the total synthesis of quinomycins K and L, which were isolated from the Maowei Sea mangrove-derived Streptomyces sp. B475 . The synthesis involves multiple steps, including the formation of the cyclic depsipeptide core and the attachment of quinoxaline chromophores. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces strains. The fermentation broth is extracted using organic solvents like ethyl acetate, followed by purification steps such as column chromatography and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Quinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities or reduced toxicity .

Mechanism of Action

Quinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This mechanism is similar to that of other quinoxaline antibiotics like echinomycin . The compound intercalates into the DNA double helix, preventing the transcription process and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Biological Activity

Quinomycin, a member of the this compound family of antibiotics, has garnered significant attention for its biological activities, particularly in the fields of oncology and infectious diseases. This article explores the mechanisms of action, therapeutic potential, and research findings related to this compound, highlighting its role in targeting cancer stem cells and its effects on various cellular pathways.

This compound exhibits its biological activity primarily through DNA intercalation , which allows it to bind to DNA and inhibit critical cellular processes. This intercalation affects several key enzymes involved in DNA replication and transcription, including:

  • DNA Polymerase
  • RNA Polymerase
  • Reverse Transcriptase
  • Topoisomerase

These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Antitumor Activity

Recent studies have demonstrated that this compound has potent antitumor effects, particularly against pancreatic cancer. It targets the Notch signaling pathway , which is crucial for the maintenance of cancer stem cells (CSCs). The following table summarizes key findings related to this compound's effects on pancreatic cancer cells:

StudyCell LineKey Findings
MiaPaCa-2This compound significantly inhibited cell proliferation and reduced CSC marker expression (DCLK1, CD44, CD24, EPCAM).
PanC-1Inhibition of pancreatosphere formation and reduced DCLK1+ cell populations were observed.
Human ADPKD CellsReduced cyst progression in 3D cultures, indicating potential therapeutic use in renal diseases.

Case Studies

  • Pancreatic Cancer : In a pivotal study, this compound was shown to inhibit the growth of pancreatic cancer cells by targeting CSCs. The treatment led to a significant reduction in the expression of CSC markers and decreased the ability of these cells to form multicellular spheroids (pancreatospheres) that are indicative of stem cell properties .
  • Polycystic Kidney Disease : Another study demonstrated that this compound A reduced cyst progression in primary renal epithelial cells derived from patients with autosomal dominant polycystic kidney disease (ADPKD). This suggests a broader therapeutic potential beyond oncology .

Research Findings

Research has indicated that this compound's efficacy is linked to its ability to disrupt Notch signaling pathways. Specifically:

  • Inhibition of Notch Activation : this compound treatment resulted in decreased levels of Notch receptors (Notch 1–4) and their ligands (Jagged1, Jagged2) as well as downstream target proteins like Hes-1 . This disruption is crucial for inhibiting CSC proliferation.
  • Reduction of CSC Markers : Flow cytometry analyses showed a marked decrease in DCLK1+ cells following treatment with this compound, further supporting its role as an effective agent against CSCs .

Properties

IUPAC Name

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYOPINACXXCOV-BCAICVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11113-76-1
Record name Quinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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